molecular formula C15H22N2O4S B425222 N-[(4-methoxyphenyl)methyl]-1-methylsulfonylpiperidine-4-carboxamide

N-[(4-methoxyphenyl)methyl]-1-methylsulfonylpiperidine-4-carboxamide

Cat. No.: B425222
M. Wt: 326.4g/mol
InChI Key: CUMGBDYSUJEERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-methoxyphenyl)methyl]-1-methylsulfonylpiperidine-4-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a methanesulfonyl group attached to a piperidine ring, which is further connected to a carboxylic acid and a 4-methoxy-benzylamide group. The molecular formula of this compound is C14H21NO5S.

Preparation Methods

The synthesis of N-[(4-methoxyphenyl)methyl]-1-methylsulfonylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation reactions using reagents such as methanesulfonyl chloride.

    Attachment of the Carboxylic Acid Group: The carboxylic acid group is introduced through carboxylation reactions.

    Formation of the 4-Methoxy-Benzylamide Group: The final step involves the formation of the 4-methoxy-benzylamide group through amidation reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N-[(4-methoxyphenyl)methyl]-1-methylsulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-1-methylsulfonylpiperidine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and as a reagent in chemical reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-methylsulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(4-methoxyphenyl)methyl]-1-methylsulfonylpiperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-Methanesulfonyl-piperidine-4-carboxylic acid: This compound lacks the 4-methoxy-benzylamide group, which may result in different chemical and biological properties.

    4-Methoxy-benzylamide derivatives: These compounds may have similar structural features but differ in the presence of the piperidine ring and methanesulfonyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H22N2O4S

Molecular Weight

326.4g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-methylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C15H22N2O4S/c1-21-14-5-3-12(4-6-14)11-16-15(18)13-7-9-17(10-8-13)22(2,19)20/h3-6,13H,7-11H2,1-2H3,(H,16,18)

InChI Key

CUMGBDYSUJEERP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)C

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)C

solubility

45.2 [ug/mL]

Origin of Product

United States

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